molecular formula C18H14Cl2N2OS B2969185 1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899917-92-1

1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2969185
CAS No.: 899917-92-1
M. Wt: 377.28
InChI Key: JMYAVCVEVHMJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a dimethyl group, a phenyl group, and an imidazole-thione ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with appropriate amines or thiourea derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DCM), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-18(2)21-15(11-6-4-3-5-7-11)17(24)22(18)16(23)12-8-9-13(19)14(20)10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYAVCVEVHMJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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